molecular formula C25H24N4O4 B2900091 8-methoxy-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2H-chromene-3-carboxamide CAS No. 1797083-78-3

8-methoxy-2-oxo-N-{2-[3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2H-chromene-3-carboxamide

Cat. No.: B2900091
CAS No.: 1797083-78-3
M. Wt: 444.491
InChI Key: RXAKKRRJMGKGOL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a chromene and an indazole moiety. Chromenes are a class of organic compounds with a three-ring structure, which includes a benzene ring fused to a heterocyclic pyran ring . Indazoles, on the other hand, are organic compounds containing a pyrazole ring fused to a benzene ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, chromenes and indazoles are stable compounds. They are usually crystalline solids and are soluble in common organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many chromene and indazole derivatives have shown various biological activities such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Generally, care should be taken when handling organic compounds, especially if they are known to have biological activity .

Future Directions

Given the wide range of biological activities exhibited by chromene and indazole derivatives, there is significant potential for future research in this area. This could include the synthesis of new derivatives and the exploration of their biological activities .

Properties

IUPAC Name

8-methoxy-2-oxo-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-32-21-11-6-7-16-15-18(25(31)33-23(16)21)24(30)27-13-14-29-20-10-3-2-8-17(20)22(28-29)19-9-4-5-12-26-19/h4-7,9,11-12,15H,2-3,8,10,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAKKRRJMGKGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCN3C4=C(CCCC4)C(=N3)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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